1-(2,3-dihydro-1H-inden-2-yl)propan-1-one
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Overview
Description
1-(2,3-dihydro-1H-inden-2-yl)propan-1-one is an organic compound with the molecular formula C12H14O and a molecular weight of 174.24 g/mol . It is a ketone derivative of indane, characterized by a propanone group attached to the 2-position of the indane ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of 1-(2,3-dihydro-1H-inden-2-yl)propan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of indane with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow processes and the use of more efficient catalysts to enhance yield and reduce production costs .
Chemical Reactions Analysis
1-(2,3-dihydro-1H-inden-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of secondary alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
1-(2,3-dihydro-1H-inden-2-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1H-inden-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo various chemical transformations, which can modulate biological activity. For example, its reduction to secondary alcohols can influence its interaction with enzymes and receptors .
Comparison with Similar Compounds
1-(2,3-dihydro-1H-inden-2-yl)propan-1-one can be compared with other similar compounds, such as:
Properties
Molecular Formula |
C12H14O |
---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
1-(2,3-dihydro-1H-inden-2-yl)propan-1-one |
InChI |
InChI=1S/C12H14O/c1-2-12(13)11-7-9-5-3-4-6-10(9)8-11/h3-6,11H,2,7-8H2,1H3 |
InChI Key |
AAMGJKUNSVUHEK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1CC2=CC=CC=C2C1 |
Origin of Product |
United States |
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